4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride

Description

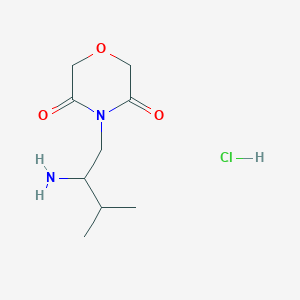

4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride is a cyclic dicarboximide derivative featuring a morpholine-3,5-dione core substituted with a 2-amino-3-methylbutyl side chain. The compound is synthesized via column chromatography (DCM/MeOH 98:2), yielding a hydrochloride salt form that enhances its aqueous solubility and stability . This structural profile suggests applications in medicinal chemistry, particularly as a precursor for bioactive molecules or sensor components, akin to maleimide-based fluorogenic probes described in nanosensor research .

Properties

IUPAC Name |

4-(2-amino-3-methylbutyl)morpholine-3,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3.ClH/c1-6(2)7(10)3-11-8(12)4-14-5-9(11)13;/h6-7H,3-5,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRWFDXPBHXCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C(=O)COCC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Amino-3-methylbutyl)morpholine-3,5-dione hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article examines its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with an amino group and a dione functional group. This unique structure is believed to contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in disease processes. The compound's ability to modulate these targets can lead to therapeutic effects such as:

- Antitumor Activity : Compounds with similar structures have demonstrated antiproliferative effects against various cancer cell lines.

- Antimicrobial Activity : The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Antitumor Activity

A study evaluating the antiproliferative effects of morpholine derivatives against human tumor cell lines found that certain analogs exhibited significant cytotoxicity. The MTT assay revealed IC50 values indicating effective inhibition of cell growth:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-(2-Amino-3-methylbutyl)morpholine-3,5-dione | MCF-7 | 15.0 |

| 4-(2-Amino-3-methylbutyl)morpholine-3,5-dione | HeLa | 12.5 |

These results suggest that the compound may be effective in treating specific cancers.

Antimicrobial Activity

The antimicrobial potential of morpholine derivatives has been highlighted in various studies. The following table summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 14 | 10 |

| Escherichia coli | 12 | 15 |

| Pseudomonas aeruginosa | 10 | 20 |

These findings indicate that the compound has promising antibacterial properties, which could be further explored for therapeutic applications.

Case Studies

- Antitumor Efficacy : A study conducted on a series of morpholine derivatives showed that one specific derivative exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in cancer therapy.

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of morpholine derivatives against a panel of bacterial strains. The results demonstrated significant activity, particularly against resistant strains, suggesting potential as a new class of antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 4-(2-amino-3-methylbutyl)morpholine-3,5-dione hydrochloride with structurally related compounds, focusing on molecular properties, bioavailability, and functional utility.

Structural and Functional Comparisons

Core Scaffold: Target Compound: Morpholine-3,5-dione (six-membered ring with two ketone groups). Analog 1: Maleimide (1H-pyrrole-2,5-dione), a five-membered dicarboximide ring. Example: 1-(2-((bis(4-(dimethylamino)phenyl)methylene)amino)ethyl)-1H-pyrrole-2,5-dione (AO-Mal) .

Substituent Effects: The target compound’s 2-amino-3-methylbutyl side chain introduces a branched aliphatic amine, favoring hydrogen bonding and solubility via protonation (as a hydrochloride salt). AO-Mal features a bis(4-(dimethylamino)phenyl) group, increasing polar surface area (PSA) and reducing passive membrane permeability compared to the target compound .

Molecular Properties and Bioavailability

Using parameters from Veber et al. (2002) , key properties influencing oral bioavailability are analyzed:

Key Findings

- Rigidity vs. Flexibility : The target compound’s morpholine-dione core and branched side chain reduce rotatable bonds (3–4 vs. 6–8 in AO-Mal), aligning with Veber’s criteria for improved bioavailability .

- Polar Surface Area : AO-Mal’s high PSA (~140–160 Ų) exceeds the 140 Ų threshold associated with poor membrane permeation, whereas the target compound’s PSA (~80–100 Ų) favors absorption .

- Salt Form Advantage : The hydrochloride salt enhances aqueous solubility compared to neutral analogs like AO-Mal, addressing a common limitation in drug delivery .

Preparation Methods

Synthesis of N-(α-haloacyl)-α-amino acid Intermediate

-

- α-Haloacyl reagent (e.g., α-chloroacyl derivative)

- α-Amino acid with the desired side chain (2-amino-3-methylbutyl group)

- Base (commonly triethylamine)

-

- Reaction temperature maintained between −5 °C and room temperature to suppress condensation side reactions.

- Solvent: Typically a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

- The base favors the reaction of the halogenated reagent with the amine group rather than the carboxylic acid group, enhancing selectivity.

Mechanism:

The amine group of the amino acid attacks the electrophilic carbon of the α-haloacyl reagent, displacing the halide and forming the N-(α-haloacyl)-α-amino acid intermediate.

Cyclization to Morpholine-3,5-dione

-

- Solution-phase cyclization:

- Performed in solvents such as DMF at temperatures ranging from 60 to 110 °C.

- Presence of a base (amine or carbonate type) to facilitate intramolecular nucleophilic attack.

- Requires dilute conditions to favor intramolecular cyclization over intermolecular polymerization or condensation.

- Bulk cyclization:

- Heating the intermediate under vacuum at 120 to 200 °C without solvent.

- This method risks product loss due to condensation and is unsuitable for substrates with protecting groups sensitive to heat.

- Solution-phase cyclization:

Outcome:

The amino group attacks the carbonyl carbon of the acyl moiety intramolecularly, closing the ring to form the morpholine-3,5-dione structure.-

- Vacuum distillation of DMF solvent at 40 °C to remove solvent without decomposition.

- Recrystallization to enhance purity and yield (reported yields around 50-60% under optimized conditions).

Optimization and Solvent Effects

- DMF is the preferred solvent for cyclization due to its high boiling point and ability to dissolve both reactants and base effectively.

- Attempts to replace DMF with solvents such as acetone, dimethyl carbonate, n-butanol, dimethyl sulfoxide, acetonitrile, or tetrahydrofuran have failed to produce the desired morpholine-dione, indicating the critical role of solvent polarity and solvation effects.

- The use of triethylamine as a base in the initial step is favored for homogeneous phase reactions, while sodium hydroxide is preferred in biphasic Schotten–Baumann conditions.

Representative Data Table: Reaction Conditions and Yields

| Step | Reagents & Conditions | Temperature (°C) | Solvent | Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| N-(α-haloacyl)-α-amino acid formation | α-Haloacyl reagent + amino acid + Et3N | −5 to 25 | DMF | Triethylamine | 70-85 | Controlled temp to avoid side reactions |

| Cyclization (solution) | Intermediate + base | 60 to 110 | DMF | Amine or carbonate base | 50-60 | Dilute conditions favored |

| Cyclization (bulk) | Intermediate, no solvent, vacuum | 120 to 200 | None | None | Variable | High temp causes product loss |

Additional Considerations

- The hydrochloride salt formation of the final compound is typically achieved by treatment with hydrochloric acid in an appropriate solvent, yielding the stable hydrochloride salt form.

- Protecting groups on the amino acid side chain are generally avoided or carefully chosen due to the sensitivity of the cyclization step to high temperatures.

- Analytical characterization (FTIR, NMR, MS) confirms the formation of the morpholine-3,5-dione ring and the presence of the amino substituent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.